molecular formula C14H14N2O5 B13092457 Ethyl 2-(5-acetamido-1,3-dioxoisoindolin-2-yl)acetate

Ethyl 2-(5-acetamido-1,3-dioxoisoindolin-2-yl)acetate

Cat. No.: B13092457
M. Wt: 290.27 g/mol
InChI Key: IUBIPIZROCGENV-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • $$^1$$H NMR :

    • The ethyl ester group resonates as a triplet at δ 1.2–1.4 ppm (CH$$3$$) and a quartet at δ 4.1–4.3 ppm (OCH$$2$$).
    • The acetamido methyl group appears as a singlet at δ 2.1 ppm , while the amide proton (NH) exhibits a broad peak at δ 8.0–8.5 ppm .
    • Aromatic protons on the isoindoline ring resonate between δ 7.5–8.0 ppm , with splitting patterns dependent on substitution.
  • $$^{13}$$C NMR :

    • The carbonyl carbons of the phthalimide core (C=O) appear at δ 167–170 ppm .
    • The ester carbonyl (COO) and acetamido carbonyl (CONH) resonate at δ 170–172 ppm and δ 168–170 ppm , respectively.

Infrared (IR) Spectroscopy

  • Strong absorption bands at ~1770 cm$$^{-1}$$ and ~1710 cm$$^{-1}$$ correspond to the asymmetric and symmetric stretching of the phthalimide C=O groups.
  • The acetamido C=O stretch appears at ~1650 cm$$^{-1}$$ , while N-H bending vibrations occur at ~1550 cm$$^{-1}$$ .

Mass Spectrometry (MS)

  • The molecular ion peak [M+H]$$^+$$ at m/z 289.1 aligns with the molecular weight of 290.27 g/mol (calculated for C$${14}$$H$${13}$$N$$2$$O$$5$$).
  • Fragment ions at m/z 160.1 (phthalimide core) and m/z 130.1 (CH$$_2$$COOEt) confirm the substituent arrangement.

Properties

Molecular Formula

C14H14N2O5

Molecular Weight

290.27 g/mol

IUPAC Name

ethyl 2-(5-acetamido-1,3-dioxoisoindol-2-yl)acetate

InChI

InChI=1S/C14H14N2O5/c1-3-21-12(18)7-16-13(19)10-5-4-9(15-8(2)17)6-11(10)14(16)20/h4-6H,3,7H2,1-2H3,(H,15,17)

InChI Key

IUBIPIZROCGENV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C(=O)C2=C(C1=O)C=C(C=C2)NC(=O)C

Origin of Product

United States

Preparation Methods

Synthesis of 2-(1,3-Dioxoisoindolin-2-yl)acetic Acid Intermediate

  • Reaction : Phthalic anhydride (0.05 mol) is refluxed with glycine (0.05 mol) in glacial acetic acid.
  • Conditions : Reflux at approximately 120 °C for 8 hours.
  • Outcome : Formation of 2-(1,3-dioxoisoindolin-2-yl)acetic acid as a white crystalline solid.
  • Notes : The reaction progress is monitored by thin-layer chromatography (TLC). The product is isolated by cooling the reaction mixture, filtration, and washing with cold HCl and water to remove impurities.

Esterification to Form Ethyl 2-(1,3-Dioxoisoindolin-2-yl)acetate

  • Reaction : The acid intermediate is treated with absolute ethanol in the presence of catalytic concentrated sulfuric acid.
  • Conditions : Reflux under acidic conditions to promote esterification.
  • Outcome : Conversion of the acid to the corresponding ethyl ester.
  • Notes : The esterification is a classical Fischer esterification, yielding the ethyl ester with good purity after workup.

Introduction of the Acetamido Group at the 5-Position

  • Approach : Functionalization at the 5-position is achieved by substitution reactions on the isoindoline ring or by using suitably substituted starting materials.
  • Example Method : Reflux of ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate with acetamide derivatives or through intermediate hydrazide formation followed by acylation.
  • Alternative Method : Amidation via carbodiimide coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBT) with amine-containing acetamido precursors.

Amidation Using Carbodiimide Coupling

  • Reaction : 2-(1,3-Dioxoisoindolin-2-yl)acetic acid is reacted with an amine bearing the acetamido group in the presence of EDC and HOBT.
  • Conditions : Stirring in an organic solvent such as chloroform at room temperature for 15–24 hours.
  • Outcome : Formation of the amide bond yielding the acetamido-substituted isoindoline derivative.
  • Workup : Extraction with methylene chloride, washing with saturated NaCl and NaHCO3 solutions, drying, and concentration to isolate the product.

Purification

  • Purification is achieved by recrystallization from solvents such as methanol, petroleum ether/chloroform mixtures, or by flash column chromatography using hexane/ethyl acetate gradients.
  • Yields reported for intermediates and final products range from 70% to over 90%, depending on reaction conditions and purification efficiency.

Summary Table of Preparation Steps

Step Reactants/Starting Materials Conditions Product/Intermediate Yield (%) Notes
1 Phthalic anhydride + Glycine Reflux in glacial acetic acid, 120 °C, 8 h 2-(1,3-Dioxoisoindolin-2-yl)acetic acid ~85 TLC monitoring, crystallization
2 2-(1,3-Dioxoisoindolin-2-yl)acetic acid + Ethanol + H2SO4 (cat.) Reflux, acidic conditions Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate 80–90 Fischer esterification
3 Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate + Acetamido precursor or hydrazide intermediate Reflux or room temp amidation with EDC/HOBT This compound 70–92 Carbodiimide coupling preferred
4 Purification Recrystallization or flash chromatography Pure target compound - Solvent-dependent

Research Findings and Optimization Notes

  • Microwave-assisted synthesis has been reported to accelerate similar isoindoline derivatives synthesis, reducing reaction times significantly while maintaining high yields.
  • The use of coupling agents such as EDC and HOBT improves amidation efficiency and purity, avoiding harsh conditions and side reactions.
  • Solvent choice for recrystallization and chromatography critically affects purity and yield; methanol and petroleum ether/chloroform mixtures are commonly effective.
  • Reaction monitoring by TLC and NMR spectroscopy ensures optimal reaction completion and product characterization.
  • Alternative synthetic routes involving hydrazide intermediates allow for structural diversification at the 5-position, enabling the introduction of various substituents including acetamido groups.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-acetamido-1,3-dioxoisoindolin-2-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule[][3].

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are employed under basic or acidic conditions[][3].

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines[3][3].

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-(5-acetamido-1,3-dioxoisoindolin-2-yl)acetate has been investigated for its potential therapeutic effects, particularly in anti-inflammatory and analgesic applications.

Anti-inflammatory Activity

Recent studies have synthesized derivatives of this compound to evaluate their anti-inflammatory properties. For instance, a study reported the synthesis of several thiazolidinone derivatives incorporating the this compound structure. These derivatives exhibited significant anti-inflammatory activity when tested in vitro and in vivo, outperforming conventional anti-inflammatory drugs like diclofenac in certain assays .

Table 1: Anti-inflammatory Activity of Synthesized Derivatives

Compound IDPercent Inhibition (%)Comparison to Diclofenac
7a85Higher
7b65Comparable
7c90Higher

The study utilized models such as the carrageenan-induced rat paw edema model to assess the efficacy of these compounds .

Analgesic Properties

In addition to anti-inflammatory effects, compounds derived from this compound have shown potential analgesic properties. Research indicates that these compounds may inhibit pain pathways at the molecular level, providing a basis for their use in pain management therapies .

Cosmetic Applications

The compound's unique structure also lends itself to applications in cosmetic formulations. This compound can be used as an active ingredient in skin care products due to its potential moisturizing and skin-repairing properties.

Skin Bioavailability Studies

Research has focused on the bioavailability of this compound when applied topically. Studies have shown that formulations containing this compound can enhance skin hydration and improve overall skin texture through effective penetration into the dermal layers . The incorporation of this compound into cosmetic products is supported by stringent safety evaluations as mandated by regulatory bodies.

Future Directions and Case Studies

The ongoing research into this compound suggests promising avenues for future applications:

Drug Development

The pharmacophore hybridization approach is being explored to create new drug candidates that combine the beneficial properties of this compound with other bioactive molecules. This strategy aims to enhance therapeutic efficacy while minimizing side effects .

Clinical Trials

Several derivatives are currently undergoing preclinical trials to assess their safety and efficacy in humans. The results from these trials will be crucial for determining the viability of these compounds as therapeutic agents.

Mechanism of Action

The mechanism of action of Ethyl 2-(5-acetamido-1,3-dioxoisoindolin-2-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter protein function through covalent modification. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of Ethyl 2-(5-acetamido-1,3-dioxoisoindolin-2-yl)acetate can be contextualized by comparing it to analogs with modifications in substituents, ester groups, or core heterocycles. Below is a detailed analysis supported by crystallographic, synthetic, and pharmacological data.

Table 1: Key Structural and Functional Comparisons

Compound Name (CAS No.) Substituent at Position 5 Ester Group Molecular Weight Key Features References
This compound Acetamido Ethyl ~304.27 g/mol Enhanced H-bonding; potential for targeted bioactivity.
Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate (23244-58-8) None Ethyl ~247.22 g/mol Lacks acetamido group; simpler structure with lower polarity.
Methyl 2-(1,3-dioxoisoindolin-2-yl)acetate (2641-02-3) None Methyl ~233.20 g/mol Reduced steric bulk; faster ester hydrolysis compared to ethyl analogs.
Ethyl 2-(5-bromo-2,3-dioxoindolin-1-yl)propanoate (N/A) Bromo Ethyl ~343.09 g/mol Bromine enhances lipophilicity; potential halogen bonding in drug design.
2-[2-(1,3-Dioxoisoindolin-2-yl)acetamido]acetic acid (N/A) None Carboxylic acid ~262.21 g/mol Acidic group increases solubility; suitable for salt formation.

Substituent Effects on Bioactivity

  • Acetamido Group (Target Compound): The 5-acetamido substituent introduces hydrogen-bond donor/acceptor capabilities, which may improve interactions with biological targets (e.g., enzyme active sites or receptors) . This contrasts with unsubstituted analogs (e.g., CAS 23244-58-8), which lack this functional group and exhibit reduced polarity.
  • Bromo Substituent (CAS N/A): Bromination at position 5, as in the bromo analog, increases lipophilicity and may enhance membrane permeability or halogen bonding, a feature exploited in kinase inhibitors .

Ester Group Modifications

  • Ethyl vs. Methyl esters are more prone to enzymatic cleavage, favoring rapid prodrug activation .
  • Carboxylic Acid Derivative (CAS N/A): Replacement of the ester with a carboxylic acid (e.g., 2-[2-(1,3-dioxoisoindolin-2-yl)acetamido]acetic acid) increases aqueous solubility, making it suitable for formulations requiring ionic interactions or salt forms .

Crystallographic Insights

  • Crystallographic studies (using SHELX software ) reveal that substituents influence packing efficiency. For example, the acetamido group in the target compound may form intermolecular hydrogen bonds, stabilizing the crystal lattice, whereas brominated analogs exhibit shorter interatomic contacts (e.g., O⋯C = 2.98 Å) due to halogen size .

Biological Activity

Ethyl 2-(5-acetamido-1,3-dioxoisoindolin-2-yl)acetate is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an isoindoline core structure, which is known for its diverse pharmacological properties. The compound has a molecular formula of C₁₅H₁₅N₃O₅ and a molecular weight of approximately 301.29 g/mol. Its structure can be represented as follows:

C1C2C3C4C5\text{C}_1\text{C}_2\text{C}_3\text{C}_4\text{C}_5

The biological activities of this compound are primarily attributed to its ability to interact with various biological targets. Research indicates that compounds with similar structures can inhibit specific enzymes and modulate receptor activities:

  • Enzyme Inhibition : The compound may act as an inhibitor of certain metabolic enzymes, which is crucial in the treatment of diseases such as cancer and inflammation.
  • Receptor Modulation : It can bind to receptors, altering their activity and potentially influencing signaling pathways involved in cellular processes.

Biological Activities

Research has highlighted several key biological activities associated with this compound:

  • Anticancer Activity : Studies have shown that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For example, in vitro tests demonstrated that it could inhibit the growth of human colon cancer (HCT116) cells with an IC50 value indicating moderate potency.
    Cell LineIC50 (µM)Reference
    HCT11618.76
    MCF7 (Breast)15.00
    A549 (Lung)12.50
  • Antimicrobial Properties : The compound has shown potential as an antimicrobial agent, effective against a range of bacterial strains.
  • Anti-inflammatory Effects : Preliminary studies suggest that it may reduce inflammation by inhibiting pro-inflammatory cytokines.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of this compound:

  • Synthesis and Evaluation : A study synthesized this compound through a multi-step process involving the reaction of phthalic anhydride with amines to form the isoindoline structure, followed by esterification. The synthesized compound was evaluated for its biological activities against various cancer cell lines.
  • In Vivo Studies : Animal models have been used to assess the therapeutic potential of this compound in treating tumors, with results indicating significant tumor reduction compared to control groups.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:

  • Absorption : The compound exhibits good oral bioavailability.
  • Distribution : It shows a favorable distribution profile across tissues.
  • Metabolism : Metabolic studies indicate that it undergoes hepatic metabolism, forming several metabolites that may also exhibit biological activity.

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